N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (compound 8) is a synthetically derived organic compound belonging to the oxadiazole class of heterocyclic compounds. [] It has shown promise as a potential anticancer agent, specifically targeting matrix metalloproteinase-9 (MMP-9). []
The synthesis of compound 8 and its related derivatives is described in detail in the paper "Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9." [] While the specific steps for the target compound are not provided, the general synthetic route likely involves a multi-step process starting from commercially available precursors. The process may involve reactions such as esterification, hydrazide formation, cyclization to form the oxadiazole ring, and subsequent modifications to introduce the desired substituents.
Compound 8 contains a central 1,3,4-oxadiazole ring, a key structural feature contributing to its biological activity. [] The structure also includes a (5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl moiety attached to the 5-position of the oxadiazole ring and a N-(1,3-benzodioxol-5-ylmethyl)acetamide group at the 2-position. These substituents likely contribute to the compound's specific interactions with the target enzyme, MMP-9.
Compound 8 has demonstrated inhibitory activity against MMP-9, a key enzyme involved in tumor progression. [] While the exact mechanism is not fully elucidated, molecular docking studies suggest that compound 8 binds to the active site of MMP-9 with high affinity. [] This binding likely interferes with the enzyme's ability to bind to its substrate, effectively inhibiting its activity and potentially halting tumor development.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3